

Technical Support Center: JHU-083 Dosage Optimization for Murine Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JHU-083

Cat. No.: B15613222

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **JHU-083** in mice to minimize weight loss while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is **JHU-083** and what is its mechanism of action?

A1: **JHU-083** is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2]} It is designed for improved oral bioavailability and brain penetration with reduced peripheral toxicity compared to DON.^[3] **JHU-083** works by inhibiting glutaminase (GLS), an enzyme essential for the conversion of glutamine to glutamate.^[4] This disruption of glutamine metabolism affects various cellular processes, including the mTOR signaling pathway and purine biosynthesis, which are critical for the rapid growth of cancer cells.^{[5][6]}

Q2: What are the common side effects of **JHU-083** in mice, and is weight loss a known issue?

A2: While **JHU-083** is designed to have an improved safety profile over its parent compound DON, side effects can still occur, particularly at higher doses or with more frequent administration schedules.^[7] Weight loss has been observed in some preclinical studies with **JHU-083**. For example, daily low-dose administration (1.9 mg/kg) via intraperitoneal injection led to decreased body mass in mice, which was reversible when the dosing frequency was reduced.^[5] However, other studies have reported no significant weight loss or toxicity with specific dosing regimens.^{[3][8]}

Q3: How can I adjust the **JHU-083** dosage to minimize weight loss in my mouse model?

A3: Minimizing weight loss associated with **JHU-083** administration often involves modifying the dosing schedule rather than just the dose itself. Based on available preclinical data, consider the following strategies:

- **Reduce Dosing Frequency:** Switching from a daily to an intermittent dosing schedule (e.g., twice weekly or every other day) has been shown to mitigate weight loss while retaining therapeutic efficacy.[5]
- **Dose Titration:** Starting with a lower dose and gradually escalating to the target dose may help the animals acclimatize to the treatment.
- **Route of Administration:** Oral gavage is a common and effective route for **JHU-083** administration and has been used in studies that reported no significant weight loss.[3][4]
- **Vehicle Selection:** The choice of vehicle can impact drug tolerability. Common vehicles used for **JHU-083** include sterile Phosphate Buffered Saline (PBS) or a solution of 5% ethanol and 95% 50 mM HEPES buffer.[5][9]

Q4: What are some recommended starting doses and administration schedules for **JHU-083** in mice?

A4: The optimal dose and schedule will depend on the specific mouse model and therapeutic goal. However, published studies provide a good starting point. See the data summary table below for examples of dosing regimens used in various studies and their reported effects on body weight.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Significant Weight Loss (>15% of initial body weight)	High dosing frequency or dose.	1. Immediately pause JHU-083 administration. 2. Allow the mouse to recover its body weight. 3. Re-initiate treatment at a reduced dosing frequency (e.g., from daily to twice weekly) or a lower dose. 4. Monitor body weight daily after re-initiating treatment.
Mild to Moderate Weight Loss (5-15% of initial body weight)	Dosing regimen may be too aggressive for the specific mouse strain or model.	1. Consider switching to an intermittent dosing schedule (e.g., every other day or twice a week). 2. Ensure proper hydration and nutrition. Provide supplemental food or hydration if necessary. 3. Continue to monitor weight closely. If weight loss continues, consider a dose reduction.
No Apparent Therapeutic Effect	Dose may be too low or dosing frequency insufficient.	1. If no weight loss or other signs of toxicity are observed, consider a cautious dose escalation. 2. Alternatively, increase the dosing frequency (e.g., from twice a week to three times a week). 3. Verify the proper preparation and administration of the JHU-083 solution.
Gastrointestinal Distress (e.g., diarrhea, ruffled fur)	Potential peripheral toxicity, although less common than with DON.	1. This is a known side effect of the parent compound, DON. [3] While JHU-083 is designed to minimize this, it can still

occur. 2. Reduce the dose or dosing frequency. 3. If symptoms persist, consult with a veterinarian.

Data Presentation

Table 1: Summary of **JHU-083** Dosing Regimens and Effects on Body Weight in Mice

Mouse Model	JHU-083 Dose	Dosing Schedule	Route of Administration	Vehicle	Reported Effect on Body Weight	Reference
Orthotopic IDH1 mut Glioma	1.9 mg/kg	5 days/week for 3 weeks, then 2 days/week	Intraperitoneal	PBS	Decreased body mass with daily dosing, recovery with reduced frequency	[5]
Orthotopic IDH1 mut Glioma	25 mg/kg	2 days/week	Intraperitoneal	PBS	No toxicity observed	[5]
Urothelial & Prostate Cancer	1 mg/kg (DON equivalent)	Daily for 7-9 days, then 0.3 mg/kg daily	Oral	PBS	No consequential body weight loss	[8][10]
APOE4 Knock-in (Alzheimer's Model)	1.83 mg/kg (1 mg/kg DON equivalent)	3 times/week	Oral Gavage	5% ethanol, 95% 50 mM HEPES	No weight loss effect observed	[3]
Experimental Autoimmune Encephalomyelitis (MS Model)	1.83 mg/kg (1 mg/kg DON equivalent)	Every other day	Oral Gavage	5% ethanol, 95% 50 mM HEPES	Not specified, but disease severity was reduced	[9]
MYC-driven	20 mg/kg (DON	Twice weekly	Oral Gavage	PBS	Not specified,	[4]

Medulloblastoma (equivalent)
stoma

but survival
was
extended

Experimental Protocols

Protocol 1: Intraperitoneal Administration of JHU-083 for Glioma Model

This protocol is based on the methodology described in the study by Yamashita et al.[5]

- Preparation of **JHU-083** Solution:
 - Immediately before treatment, dilute **JHU-083** in sterile Phosphate Buffered Saline (PBS) to the desired final concentration (e.g., 1.9 mg/kg or 25 mg/kg).
 - Ensure the solution is thoroughly mixed.
- Animal Handling and Injection:
 - Weigh each mouse to determine the precise volume of **JHU-083** solution to be administered.
 - Gently restrain the mouse, exposing the abdomen.
 - Perform an intraperitoneal (IP) injection in the lower abdominal quadrant, being careful to avoid the internal organs.
- Dosing Regimen and Monitoring:
 - Low-Dose Regimen with Tapering Frequency: Administer 1.9 mg/kg **JHU-083** five days a week for the initial three weeks of treatment. Subsequently, reduce the frequency to twice a week.
 - High-Dose Intermittent Regimen: Administer 25 mg/kg **JHU-083** twice a week.
 - Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and overall health status.

- Record body weight at least three times per week.

Protocol 2: Oral Gavage Administration of JHU-083 for Neurodegenerative and Cancer Models

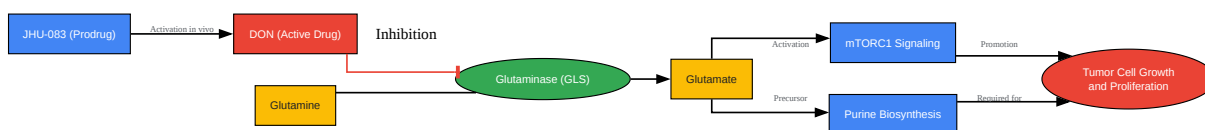
This protocol is a composite based on methodologies described in studies by Hollinger et al. and Rais et al.[\[4\]](#)[\[9\]](#)

- Preparation of **JHU-083** Solution:
 - For a vehicle of 5% ethanol and 95% 50 mM HEPES:
 - Prepare a fresh stock solution of **JHU-083** in 100% ethanol weekly and store it at -20°C.
 - On each dosing day, dilute the stock solution in 50 mM HEPES buffer to the final desired concentration (e.g., 1.83 mg/kg).
 - For a PBS vehicle:
 - Dissolve **JHU-083** in sterile PBS to the final desired concentration (e.g., 20 mg/kg).
 - Ensure the final solution is at room temperature before administration.
- Animal Handling and Administration:
 - Weigh each mouse to calculate the correct volume for oral administration.
 - Use a proper-sized feeding needle (gavage needle) to avoid injury.
 - Gently restrain the mouse and carefully insert the feeding needle into the esophagus.
 - Slowly administer the **JHU-083** solution.
- Dosing Regimen and Monitoring:
 - Intermittent Dosing: Administer the selected dose (e.g., 1.83 mg/kg or 20 mg/kg) on an intermittent schedule, such as every other day or twice a week.

- Monitor the animals daily for clinical signs of toxicity and overall well-being.
- Measure and record body weight at least three times per week to track any potential impact of the treatment.

Mandatory Visualizations

Signaling Pathway Diagram



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Caption: Mechanism of action of **JHU-083** in inhibiting tumor growth.

Experimental Workflow Diagram



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Caption: Workflow for optimizing **JHU-083** dosage to minimize weight loss.

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- To cite this document: BenchChem. [Technical Support Center: JHU-083 Dosage Optimization for Murine Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613222#optimizing-jhu-083-dosage-to-minimize-weight-loss-in-mice]

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